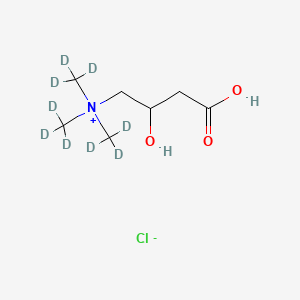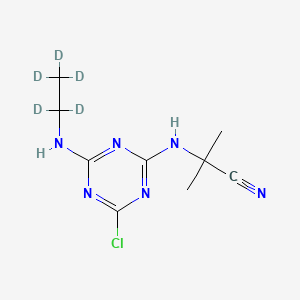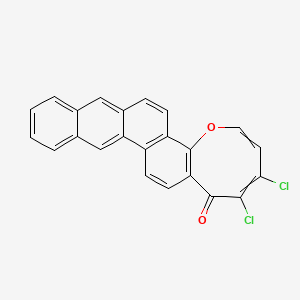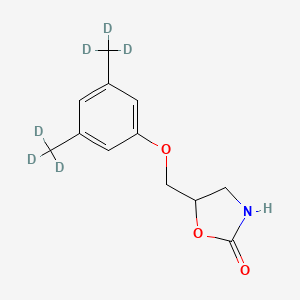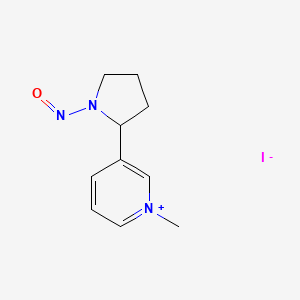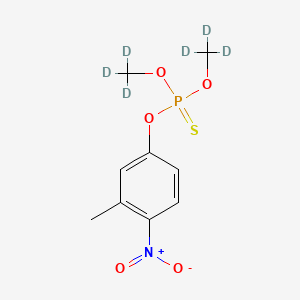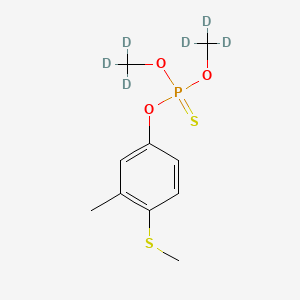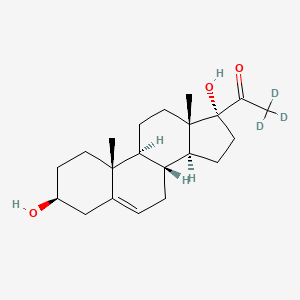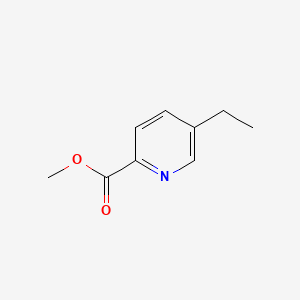
Methyl 5-ethylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Epigenetic Modifications and Cancer Therapy
Research indicates that DNA methylation, involving the addition of a methyl group to the 5th position of cytosine, plays a crucial role in gene expression regulation and chromatin structure modulation. Abnormal methylation patterns are associated with malignancies, leading to genetic instability and tumor suppressor gene repression. DNA methyltransferase inhibitors have shown promise in inhibiting hypermethylation and restoring suppressor gene expression, indicating their potential in cancer therapy (Goffin & Eisenhauer, 2002).
Methylation Landscape in Cancer
The Ten-Eleven Translocation (TET) enzymes, responsible for DNA demethylation, play a pivotal role in cancer progression. Mutations and abnormal TET protein expression contribute to carcinogenesis. Research suggests that vitamin C can enhance TET enzyme activity, potentially inhibiting tumor growth and serving as a novel pathway for cancer treatment. This highlights the importance of understanding methylation and demethylation processes in cancer therapy (Shekhawat et al., 2021).
Ethylene Perception and Plant Growth
The study of 1-methylcyclopropene (1-MCP), an ethylene perception inhibitor, has provided significant insights into the role of ethylene in fruit and vegetable ripening and senescence. Understanding how compounds like 1-MCP influence ethylene perception can lead to advances in agricultural practices and post-harvest technology, offering a commercial approach to improve the quality and shelf life of produce (Watkins, 2006).
Antimicrobial and Anti-biofilm Properties
Compounds like carvacrol, with structural similarities to methyl 5-ethylpyridine-2-carboxylate, have been investigated for their antimicrobial and anti-biofilm activities. Carvacrol, found in oregano and other herbs, shows promise against a wide range of bacteria and fungi, indicating the potential for developing new anti-infective materials and treatments (Marchese et al., 2018).
作用機序
- MEP’s primary targets are not well-documented in the literature. However, it is synthesized from the cyclic acetaldehyde ammonia trimer (AAT) via a novel route . Further research is needed to identify specific molecular targets.
- Although the exact mechanism remains unclear, MEP is believed to interact with norepinephrine and dopamine reuptake transporters, acting as a norepinephrine and dopamine reuptake inhibitor (NDRI). This action increases the presence of these neurotransmitters in the extraneuronal space, prolonging their effects .
Target of Action
Mode of Action
特性
IUPAC Name |
methyl 5-ethylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIMSFIKIBYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652646 |
Source


|
| Record name | Methyl 5-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13509-14-3 |
Source


|
| Record name | Methyl 5-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

